molecular formula C11H9F3N2 B11762130 5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole

5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B11762130
M. Wt: 226.20 g/mol
InChI Key: YDVLWFZNIUSTPR-UHFFFAOYSA-N
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Description

5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a trifluoromethylphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to yield the desired pyrazole derivative . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a pharmaceutical agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylpyrazole
  • 5-methyl-3-phenylpyrazole
  • 3-(trifluoromethyl)phenylpyrazole

Uniqueness

5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to the presence of both a methyl group and a trifluoromethylphenyl group, which confer distinct chemical and physical properties. These substitutions enhance its stability, reactivity, and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole

InChI

InChI=1S/C11H9F3N2/c1-7-6-10(16-15-7)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3,(H,15,16)

InChI Key

YDVLWFZNIUSTPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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